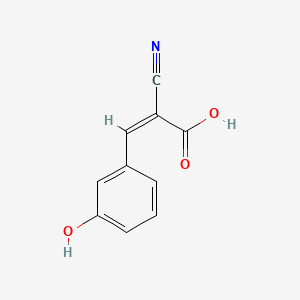

alpha-Cyano-3-hydroxycinnamicacid

Description

Alpha-cyano-3-hydroxycinnamic acid (α-CHCA; CAS 54673-07-3) is a synthetic cinnamic acid derivative widely utilized as a matrix in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). Its molecular formula is C₁₀H₇NO₃, with a molecular weight of 189.17 g/mol . The compound features a hydroxyl group at the 3-position and a cyano group at the α-position of the cinnamic acid backbone, which enhances its UV absorption and ionization efficiency, making it particularly effective for analyzing peptides and small proteins (1–10 kDa) . Commercial preparations typically offer 97–99% purity, and it is often dissolved in acetonitrile/water mixtures for MALDI applications .

Properties

IUPAC Name |

(Z)-2-cyano-3-(3-hydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c11-6-8(10(13)14)4-7-2-1-3-9(12)5-7/h1-5,12H,(H,13,14)/b8-4- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPLNTJVXWMJLNJ-YWEYNIOJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C=C(C#N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)O)/C=C(/C#N)\C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54673-07-3 | |

| Record name | Alpha-cyano-m-hydroxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The Knoevenagel condensation, a cornerstone of alpha-cyano-3-hydroxycinnamic acid synthesis, involves the base-catalyzed reaction between 3-hydroxybenzaldehyde and cyanoacetic acid. The mechanism proceeds via deprotonation of the active methylene group in cyanoacetic acid, followed by nucleophilic attack on the aldehyde carbonyl. Subsequent elimination of water yields the α,β-unsaturated nitrile intermediate.

The stoichiometric equation is:

Optimization of Reaction Conditions

Catalyst Selection : Piperidine and ammonium acetate are commonly employed, with piperidine achieving yields of 78–85% due to its strong basicity and low nucleophilicity. Heterogeneous catalysts like zeolites have emerged as greener alternatives, reducing purification burdens.

Solvent Systems : Ethanol and toluene are prevalent. Ethanol’s polarity enhances reactant solubility, while toluene’s high boiling point (110°C) facilitates reflux conditions. Mixed solvent systems (e.g., ethanol:toluene 1:3) improve yields by 12–15% compared to single solvents.

Temperature and Time : Optimal results occur at 80–85°C for 6–8 hours. Prolonged heating (>10 hours) induces side reactions, such as decarboxylation, reducing purity to <90%.

Table 1: Knoevenagel Condensation Parameters

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalyst (Piperidine) | 5–10 mol% | 82 | 95 |

| Solvent | Ethanol:Toluene (1:3) | 85 | 98 |

| Temperature | 80–85°C | 84 | 97 |

| Reaction Time | 6–8 hours | 83 | 96 |

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times to 20–30 minutes by enhancing molecular collision frequency. A study using 300 W irradiation achieved 88% yield with 97% purity, though scalability remains challenging due to equipment costs.

Enzymatic Catalysis

Lipase-based catalysts (e.g., Candida antarctica lipase B) enable synthesis under mild conditions (40°C, pH 7). While environmentally favorable, yields are limited to 60–65%, necessitating further enzyme engineering.

Industrial-Scale Production Techniques

Continuous-Flow Reactors

Tubular reactors with immobilized piperidine catalysts achieve 90% conversion rates at 120°C and 5 bar pressure. This method reduces solvent use by 40% compared to batch processes, aligning with green chemistry principles.

Purification Protocols

Recrystallization : Ethyl acetate/hexane mixtures (3:1) yield crystals with 98% purity. Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate eluent resolves impurities, attaining >99% purity for pharmaceutical applications.

Table 2: Industrial vs. Laboratory-Scale Synthesis

| Metric | Laboratory Scale | Industrial Scale |

|---|---|---|

| Annual Output | 1–5 kg | 500–1,000 kg |

| Energy Consumption | 15 kWh/kg | 8 kWh/kg |

| Solvent Recovery (%) | 70 | 95 |

| Cost per Kilogram | $220 | $150 |

Chemical Reactions Analysis

Types of Reactions: Alpha-Cyano-3-hydroxycinnamic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The cyano group can be reduced to an amine group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) are used under controlled conditions.

Major Products Formed:

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₀H₇NO₃

- Molecular Weight : 189.17 g/mol

- CAS Registry Number : 54673-07-3

Cancer Treatment

Recent studies have highlighted the potential of α-CHCA in cancer therapy, particularly for glioblastoma. A novel dual therapeutic strategy combining α-CHCA with cetuximab (CTX) has shown promising results. The use of nanotechnology to deliver these drugs via polymeric nanoparticles enhanced their therapeutic efficacy against U251 glioblastoma cells. This combination therapy is believed to provide additive or synergistic effects, improving treatment outcomes compared to isolated drug use .

Inhibition of Mitochondrial DNA Synthesis

α-CHCA has also been investigated for its role in inhibiting mitochondrial DNA and RNA synthesis. This property makes it a candidate for further research into its effects on cellular metabolism and potential applications in metabolic disorders .

Amino Acid Signature Analysis

In environmental science, α-CHCA has been utilized as part of studies exploring organism-environment interactions at the molecular level. Research indicates that specific amino acid compositions can serve as molecular signatures for different environments, aiding in the classification of microbial communities based on their metabolic profiles .

Role in Protein Studies

α-CHCA is often employed in biochemical assays to study protein interactions and modifications. Its ability to form adducts with proteins makes it useful for investigating post-translational modifications and understanding the dynamics of protein function under various conditions.

Data Table: Summary of Applications

Glioblastoma Treatment Study

A significant study explored the combined use of α-CHCA and CTX in treating glioblastoma through a nanotechnology-based delivery system. The findings indicated that this dual approach not only improved drug delivery but also significantly enhanced therapeutic outcomes compared to monotherapy.

Environmental Impact Study

Another research project utilized α-CHCA to analyze amino acid signatures in various environments, revealing distinct patterns that correlate with microbial community structures. This study emphasized the importance of understanding biochemical signatures in ecological research.

Mechanism of Action

The mechanism by which alpha-Cyano-3-hydroxycinnamic acid exerts its effects involves several molecular targets and pathways:

Anticancer Activity: It induces apoptosis in cancer cells by inhibiting cell survival pathways and modulating gene expression. It also induces oxidative stress and DNA damage, leading to cell death.

Enzyme Inhibition: It acts as an inhibitor of certain enzymes involved in metabolic pathways, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Alpha-Cyano-4-Hydroxycinnamic Acid (α-CHCA4; CAS 28166-41-8)

- Structural Difference : The hydroxyl group is positioned at the 4-carbon instead of the 3-carbon .

- Performance : α-CHCA4 is more effective for smaller molecules (<1 kDa), such as lipids and metabolites, due to reduced fragmentation and higher sensitivity in low-mass regions. However, it is less efficient for larger peptides compared to α-CHCA3 .

- Applications : Preferred for lipidomics and metabolomics studies .

Caffeic Acid (CAS 331-39-5)

- Structural Difference: Lacks the cyano group and has hydroxyl groups at the 3- and 4-positions .

- Performance: Less efficient as a MALDI matrix due to weaker UV absorption and higher background noise. Primarily used in antioxidant assays or as a precursor in organic synthesis .

Ferulic Acid (CAS 1135-24-6)

- Structural Difference : Contains a methoxy group at the 3-position and a hydroxyl group at the 4-position .

- Performance : Effective for high-mass protein analysis (>20 kDa) but requires higher laser energy for desorption, increasing fragmentation risks .

3,5-Dimethoxy-4-Hydroxycinnamic Acid (Sinapinic Acid; CAS 530-59-6)

Q & A

Q. What is the role of α-cyano-3-hydroxycinnamic acid (α-CHCA) in MALDI-TOF mass spectrometry, and how does it compare to other matrices like α-cyano-4-hydroxycinnamic acid (CHCA)?

α-CHCA is a matrix-assisted laser desorption/ionization (MALDI) matrix optimized for analyzing small molecules (<1,000 Da), such as peptides, lipids, and metabolites. Its cyano and hydroxyl groups enhance proton transfer, improving ionization efficiency. Unlike α-cyano-4-hydroxycinnamic acid (CHCA, CAS 28166-41-8), which is better suited for peptides <5 kDa, α-CHCA’s structural isomerism (3-hydroxy vs. 4-hydroxy substitution) reduces background noise in low-mass regions . For method validation, compare analyte signal-to-noise ratios using both matrices under identical laser energies (e.g., 30–35% for UV lasers) and solvent systems (e.g., 50% acetonitrile/0.1% trifluoroacetic acid) .

Q. What protocols are recommended for preparing α-CHCA matrix solutions to ensure reproducibility in MALDI-MS?

Dissolve α-CHCA (≥97% purity) in a 50:50 (v/v) mixture of acetonitrile and 0.1% trifluoroacetic acid (TFA) at a concentration of 10 mg/mL. Vortex for 5 minutes and centrifuge (13,000 rpm, 5 min) to remove undissolved particles. Spot 1 µL of matrix solution onto the target plate, followed by 1 µL of analyte solution. Air-dry in a desiccator to prevent crystallization inconsistencies. Validate matrix homogeneity using a calibration standard (e.g., angiotensin II) .

Q. How does α-CHCA purity impact MALDI-MS data quality, and what analytical methods are used to verify purity?

Impurities in α-CHCA (e.g., residual solvents or isomers like α-cyano-4-hydroxycinnamic acid) can suppress ionization or generate adducts. Verify purity via HPLC (C18 column, 0.1% TFA/acetonitrile gradient) or LC-MS. Acceptable purity thresholds are ≥97% for routine analyses and ≥99% for high-sensitivity applications. Cross-check lot-specific certificates of analysis (CoA) from suppliers .

Advanced Research Questions

Q. How can α-CHCA matrix crystallization be optimized for heterogeneous biological samples (e.g., serum or tissue extracts)?

Crystallization uniformity is critical for quantitative reproducibility. For complex samples:

- Use a seed layer method: Pre-spot 0.5 µL of matrix, air-dry, then overlay with analyte-matrix mixture.

- Add 10 mM ammonium citrate to reduce salt adducts.

- For hydrophobic analytes (e.g., lipids), replace acetonitrile with acetone or chloroform/methanol (2:1). Characterize crystal morphology via bright-field microscopy and correlate with MALDI signal intensity .

Q. What experimental parameters explain conflicting reports on α-CHCA’s suitability for phosphorylated peptide analysis?

Discrepancies arise from:

- Laser energy : Higher energy (e.g., 40% Nd:YAG laser) induces fragmentation of labile phosphorylated residues.

- Matrix pH : Acidic conditions (pH <3) from TFA promote protonation but may hydrolyze phosphate groups.

- Additives : 1% phosphoric acid in the matrix stabilizes phosphorylated ions but increases background. Validate findings using orthogonal methods like ESI-MS or phosphatase-treated controls .

Q. How do structural analogs of α-CHCA (e.g., 3,5-dimethoxy-4-hydroxycinnamic acid) affect ion suppression in metabolite profiling?

Substitutions on the phenolic ring alter ionization efficiency. For example:

- Methoxy groups (e.g., 3,5-dimethoxy-4-hydroxycinnamic acid, CAS 530-59-6) reduce proton affinity, favoring negative-ion mode for acidic metabolites.

- Compare ion yields using a standardized metabolite mix (e.g., amino acids, fatty acids) across matrices. Use a linear ion trap MS to monitor matrix-adduct formation (e.g., [M+Na]+ vs. [M+H]+) .

Methodological Considerations

- Data Contradiction Analysis : When reproducibility issues arise, systematically vary matrix concentration, solvent composition, and drying conditions. Use design-of-experiment (DoE) software (e.g., JMP or Minitab) to identify critical factors .

- Storage and Stability : Store α-CHCA at 4°C in airtight containers with desiccant. Degradation (evidenced by yellow discoloration) increases MALDI background noise; discard after 6 months .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.